Biocytin hydrochloride

概要

説明

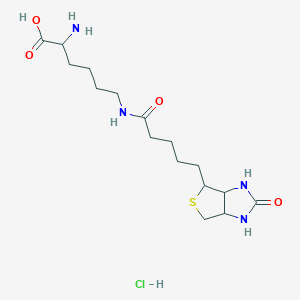

Biocytin hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]imidazole ring, which is known for its diverse biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Biocytin hydrochloride typically involves multiple stepsCommon reagents used in these reactions include hydrazinecarbothioamide, methyl hydrazinecarbodithioate, and various halides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes .

化学反応の分析

Types of Reactions

Biocytin hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

Neuroanatomical Mapping

Biocytin hydrochloride is primarily employed in neuroanatomical studies to trace neuronal connections and visualize the morphology of neurons. This application has significantly advanced our understanding of neural circuits.

- Methodology : The biocytin labeling technique involves intracellular injection during electrophysiological recordings. Once injected, biocytin diffuses throughout the neuron, allowing for detailed visualization of dendritic and axonal structures using avidin-conjugated markers .

- Case Studies : Numerous studies have demonstrated the effectiveness of biocytin in revealing complex neuronal architectures. For instance, research on the neocortex has shown how biocytin-filling can elucidate the connectivity and functional roles of different neuron types within microcircuits .

Biotinylation of Proteins and Peptides

This compound is also utilized for the biotinylation of proteins and peptides, facilitating their detection and purification.

- Direct Biotinylation : Recent findings indicate that biocytin hydrazide can directly biotinylate peptides and proteins, which is crucial for studying glycoproteins without misidentification . This method enhances the specificity of assays such as ELISA by allowing selective labeling of target molecules.

- Applications in Glycobiology : Its ability to selectively label sialic acid and galactose in glycoconjugates makes it a powerful tool for studying carbohydrate-protein interactions .

Electrophysiological Studies

The integration of this compound into electrophysiological studies has provided insights into neuronal function.

- Whole-Cell Recording : Biocytin is used in conjunction with whole-cell patch-clamp techniques to correlate electrophysiological activity with neuronal morphology. This combination allows researchers to investigate how structural features influence neuronal excitability and signaling .

- Case Example : A study involving deubiquitinase cylindromatosis (CYLD) knockout mice utilized biocytin to analyze action potentials and dendritic spine characteristics, revealing significant alterations in neuronal excitability linked to genetic modifications .

Cellular Tracing

This compound serves as an effective cellular tracer in various experimental setups.

- Micro-injection Techniques : The compound can be introduced into cells via micro-injection, enabling researchers to track cellular behaviors over time . This application is particularly useful in developmental biology where tracking cell lineage is crucial.

- 3D Reconstructions : Advanced imaging techniques have allowed for the 3D reconstruction of neurons filled with biocytin, providing comprehensive insights into their spatial organization within tissues .

Applications in Disease Models

This compound has been instrumental in studying disease models, particularly neurodegenerative diseases.

- Alzheimer’s Research : In studies investigating resilience to Alzheimer’s disease, biocytin was used to map neuronal changes associated with amyloid plaque accumulation, helping to uncover mechanisms of neuroprotection .

- Neurodevelopmental Disorders : Its application in models of neurodevelopmental disorders has enabled researchers to visualize alterations in neuronal connectivity that may underlie behavioral phenotypes.

作用機序

The mechanism of action of Biocytin hydrochloride involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

類似化合物との比較

Similar Compounds

Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.

Thiadiazole derivatives: These compounds have a similar sulfur-containing ring and are known for their antimicrobial properties

Uniqueness

What sets Biocytin hydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .

生物活性

Biocytin hydrochloride, also known as ε-N-biotinyl-L-lysine (CAS: 98930-70-2), is a biotin derivative that has garnered significant attention in molecular biology and biochemistry due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C16H28N4O4S · HCl

- Molecular Weight: 406.95 g/mol

- Solubility: Highly soluble in water, facilitating its use in various biological applications.

This compound is characterized by its strong binding affinity for avidin and streptavidin, which enhances its utility in protein biotinylation and cellular studies. It is particularly effective in neuroanatomical research for tracing neuronal connections due to its ability to be taken up by neurons and transported anterogradely and retrogradely .

This compound functions primarily through its interaction with avidin, a protein that binds biotin with high affinity. This property allows for the visualization of cells and tissues that have incorporated biocytin through various detection methods, such as fluorescence microscopy and histochemistry . The compound is also utilized in studies involving biotinidase, an enzyme that cleaves biotin from proteins, providing insights into metabolic disorders related to biotin deficiency .

Applications in Research

- Neuronal Tracing:

- Protein Biotinylation:

- Cellular Uptake Studies:

Case Study 1: Neuronal Tracing in Rodent Models

A study demonstrated the effectiveness of this compound in labeling axonal projections in the rat brain. Researchers injected biocytin into the supraoptic nucleus and utilized avidin-biotin complex methods for visualization. The results showed successful recovery of neurons with minimal electrode clogging, highlighting the compound's utility in neuroanatomical studies .

Case Study 2: Biotinidase Activity

Research focused on the specificity and kinetics of biotinidase using this compound revealed its potential role in diagnosing metabolic disorders related to biotin deficiency. The study measured enzyme activity through various concentrations of biocytin, demonstrating significant findings that could impact clinical diagnostics .

Comparative Analysis of this compound with Related Compounds

| Property/Compound | This compound | Biotin | Biocytin Hydrazide |

|---|---|---|---|

| Molecular Weight | 406.95 g/mol | 244.31 g/mol | 352.43 g/mol |

| Binding Affinity | High | High | Moderate |

| Solubility | High | Moderate | High |

| Applications | Neuroanatomical tracing, protein labeling | Nutritional supplement, enzyme cofactor | Protein labeling |

特性

IUPAC Name |

2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGQMNFQNPUYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585083 | |

| Record name | N~6~-[5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98930-70-2 | |

| Record name | N~6~-[5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。